molecular formula C17H24ClNO7 B15043605 2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside

2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside

Cat. No.: B15043605
M. Wt: 389.8 g/mol
InChI Key: QYUYQCDGWQAVBZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside is a synthetic glycoside composed of two primary structural domains:

  • Sugar moiety: A 2-deoxyhexopyranose ring with an acetylamino (-NHCOCH₃) group at the C2 position, replacing the hydroxyl group.
  • Aglycone: A 2-(4-chloro-2-methylphenoxy)ethyl group, featuring a chloro (-Cl) and methyl (-CH₃) substituent on the aromatic ring.

This compound’s design integrates features common to bioactive glycosides, such as enhanced stability and target specificity.

Properties

Molecular Formula

C17H24ClNO7

Molecular Weight

389.8 g/mol

IUPAC Name

N-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C17H24ClNO7/c1-9-7-11(18)3-4-12(9)24-5-6-25-17-14(19-10(2)21)16(23)15(22)13(8-20)26-17/h3-4,7,13-17,20,22-23H,5-6,8H2,1-2H3,(H,19,21)

InChI Key

QYUYQCDGWQAVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Hemiacetal Preparation

2-Amino-2-deoxyhexopyranose hemiacetals serve as precursors, typically generated via:

  • Amination of 2-deoxyglycals using azide sources followed by Staudinger reduction
  • Enzymatic epimerization of glucosamine derivatives under basic conditions

Protection strategies employ:

  • N-Acetylation with acetic anhydride in pyridine (82-89% yield)
  • Selective O-benzylation using NaH/BnBr in DMF (74% yield)

Phenoxyethyl Aglycone Synthesis

Chloro-Methylphenol Derivatization

4-Chloro-2-methylphenol undergoes Williamson ether synthesis with ethylene glycol ditosylate:

$$
\text{4-Cl-2-Me-PhOH} + \text{TosO-(CH}2\text{)}2\text{-OTos} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Cl-2-Me-PhO-(CH}2\text{)}2\text{-OTos} \quad (68\%\text{ yield})
$$

Terminal Alcohol Activation

The ditosylate intermediate is converted to the iodoethyl derivative via Finkelstein reaction:

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hexopyranoside moiety may facilitate cellular uptake and enhance the compound’s bioavailability.

Comparison with Similar Compounds

Structural Analogues in the Glycoside Family

The compound’s structural analogs can be categorized based on modifications to the sugar moiety or aglycone.

Table 1: Key Structural Features of Comparable Glycosides
Compound Name Sugar Modifications Aglycone Structure Biological Relevance
2-(4-Chloro-2-methylphenoxy)ethyl derivative 2-deoxyhexopyranoside, C2 acetylamino 4-Chloro-2-methylphenoxyethyl Potential TLR4 inhibition
Isopropyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside (Compound 34, ) 3,4,6-tri-O-acetylated, C2 acetylamino Isopropyl Enhanced lipophilicity, TLR4 inhibitor
2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside () Glucopyranoside, C2 acetylamino 2-Nitrophenyl Enzyme substrate (e.g., glycosidases)
4-Methylumbelliferyl-α-L-rhamnopyranoside () Rhamnopyranoside 4-Methylumbelliferyl Fluorescent enzymatic assay probe
Key Observations:

Sugar Modifications: The target compound’s 2-deoxyhexopyranoside core distinguishes it from glucopyranosides (e.g., ) or rhamnopyranosides (e.g., ). Acetylation at C3, C4, and C6 (as in Compound 34, ) increases lipophilicity, which could enhance blood-brain barrier penetration compared to the non-acetylated target compound.

Aglycone Variations: The 4-chloro-2-methylphenoxyethyl group in the target compound combines electron-withdrawing (-Cl) and electron-donating (-CH₃) substituents, influencing electronic properties and metabolic stability. Nitrophenyl derivatives (e.g., ) are often used as chromogenic or fluorogenic substrates due to the nitro group’s electron-withdrawing nature, which stabilizes reaction intermediates.

Physicochemical Properties

Table 2: Hypothetical Physicochemical Comparison
Property Target Compound Compound 34 2'-Nitrophenyl Derivative
Molecular Weight ~400 g/mol ~450 g/mol ~350 g/mol
LogP (Lipophilicity) Moderate (phenoxyethyl) High (acetylated, isopropyl) Moderate (nitrophenyl)
Solubility Low in water Very low Low (improved with nitro group)
Metabolic Stability Stable (deoxygenated sugar) High (acetylation) Variable (nitro group reactivity)
Notes:
  • The target compound’s phenoxyethyl group likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Acetylation in Compound 34 () significantly increases LogP, which may enhance tissue distribution but reduce renal clearance.

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